

In-Silico Prediction of N-Methylhomoveratrylamine Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylhomoveratrylamine*

Cat. No.: *B126883*

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Abstract

N-Methylhomoveratrylamine (NMHV) is a phenethylamine derivative with a structure suggesting potential interactions with biological systems, particularly the central nervous system.^{[1][2]} Due to limited documented experimental bioactivity data, in-silico computational methods provide a crucial first step in hypothesizing its mechanism of action, potential protein targets, and overall drug-likeness. This guide outlines a comprehensive in-silico workflow for the prediction of NMHV's bioactivity, encompassing target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies and data presentation formats provided herein are intended to serve as a robust framework for the computational evaluation of novel or under-characterized small molecules.

Introduction to N-Methylhomoveratrylamine

N-Methylhomoveratrylamine, systematically named 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is an organic compound belonging to the phenethylamine class.^[1] Its structure is characterized by a dimethoxy-substituted phenyl ring and a secondary amine, making it structurally analogous to known monoamine neurotransmitters.^{[1][2]} This similarity suggests a potential for interaction with neurotransmitter receptors and transporters, making it a compound of interest for pharmacological research.^{[1][2]} While it is utilized as a synthetic intermediate for various biologically active compounds and has been identified in several plant

species, its own bioactivity profile remains largely unexplored.[3][4][5] This document details a predictive computational approach to elucidate its potential biological functions.

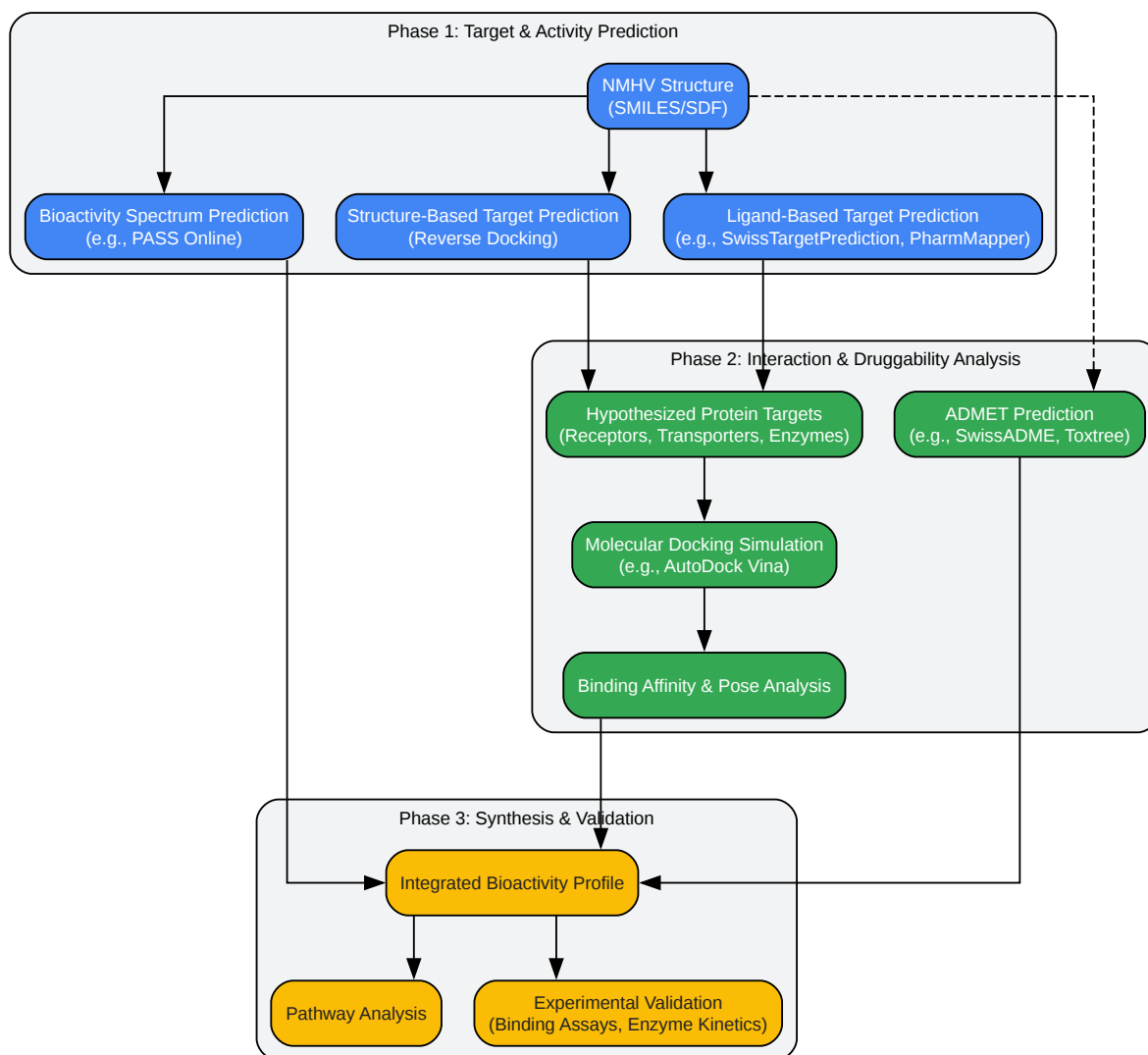
Physicochemical Properties

A foundational step in any in-silico analysis is the characterization of the molecule's physicochemical properties. These values influence a compound's behavior in biological systems and are essential inputs for predictive models.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ NO ₂	[6]
Molecular Weight	195.26 g/mol	[4]
IUPAC Name	2-(3,4-dimethoxyphenyl)-N-methylethanamine	[1]
CAS Number	3490-06-0	[6]
XLogP3	1.3 - 1.86	[7]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	3	[7]
Topological Polar Surface Area	30.5 Å ²	[7]
Water Solubility	>29.3 µg/mL	[4][7]

In-Silico Experimental Workflow

The proposed workflow integrates several computational techniques to build a cohesive bioactivity profile from the ground up, starting with target prediction and culminating in an assessment of its potential as a therapeutic agent.



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Caption: Overall in-silico workflow for NMHV bioactivity prediction.

Methodologies and Protocols

Target Prediction

Given the absence of known targets, a crucial first step is to generate a list of plausible protein interactions. This is achieved through ligand-based and structure-based approaches.

Experimental Protocol:

- **Ligand Preparation:** Obtain the canonical SMILES string for NMHV. Convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw) and perform energy minimization using a suitable force field (e.g., MMFF94).
- **Ligand-Based Screening:** Submit the prepared ligand structure to web servers like SwissTargetPrediction or PharmMapper. These tools operate on the principle of chemical similarity, comparing NMHV to a database of known ligands with annotated targets.
- **Reverse Docking (Structure-Based):** Screen the NMHV ligand against a library of binding sites from various proteins. This computationally intensive method can uncover interactions not identifiable by similarity alone.
- **Target Consolidation:** Compile a list of predicted targets from all methods. Prioritize targets that appear across multiple platforms and are biologically relevant to the phenethylamine scaffold (e.g., GPCRs, transporters, monoamine-related enzymes).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.

Experimental Protocol:

- **Target Protein Preparation:**
 - Download the 3D crystal structure of a high-priority predicted target from the Protein Data Bank (PDB).

- Using software like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-crystallized ligands, and non-stoichiometric ions.
- Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).
- Define the binding site (grid box) based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
- Ligand Preparation: Ensure the NMHV 3D structure is energy-minimized and has its rotatable bonds defined.
- Docking Execution: Perform docking using a validated program such as AutoDock Vina. Set the exhaustiveness parameter to a high value (e.g., 16 or 32) for a more thorough search of conformational space.
- Results Analysis:
 - Analyze the output poses and their corresponding binding affinity scores (in kcal/mol). The top-ranked pose (most negative score) represents the most likely binding mode.
 - Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Predicted Docking Results (Hypothetical Data):

Target Protein	PDB ID	Binding Affinity (kcal/mol)	Key Interacting Residues
Dopamine D2 Receptor	6CM4	-7.8	Asp114, Ser193, Phe390
Serotonin Transporter (SERT)	5I6X	-7.2	Tyr95, Ile172, Phe335
Monoamine Oxidase A (MAO-A)	2BXS	-6.9	Tyr407, Tyr444, Phe208
Human Trace Amine-Associated Receptor 1 (hTAAR1)	(Homology Model)	-8.1	Asp103, Trp264, Ser199

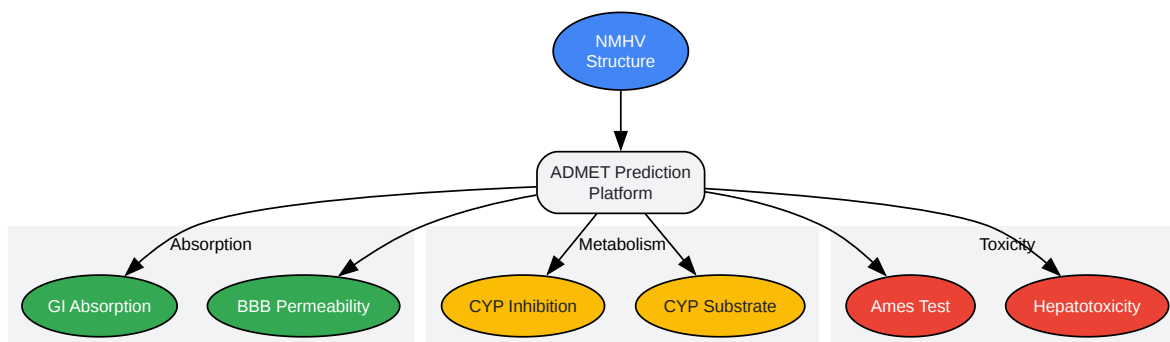
ADMET Profiling

Predicting the ADMET properties of a compound is vital for assessing its drug-likeness and potential for clinical success.[8]

Experimental Protocol:

- Input: Use the canonical SMILES string of NMHV as input for integrated ADMET prediction platforms (e.g., SwissADME, pkCSM).
- Property Calculation: Run predictions for a comprehensive set of properties, including:
 - Physicochemical: Lipophilicity (LogP), solubility, pKa.
 - Absorption: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability.
 - Distribution: Plasma protein binding.
 - Metabolism: Substrate or inhibitor potential for Cytochrome P450 (CYP) isoenzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).
 - Toxicity: Ames test for mutagenicity, hepatotoxicity, skin sensitization.[9]

- Analysis: Evaluate the predicted properties against established thresholds for orally available, CNS-active drugs (e.g., Lipinski's Rule of Five).



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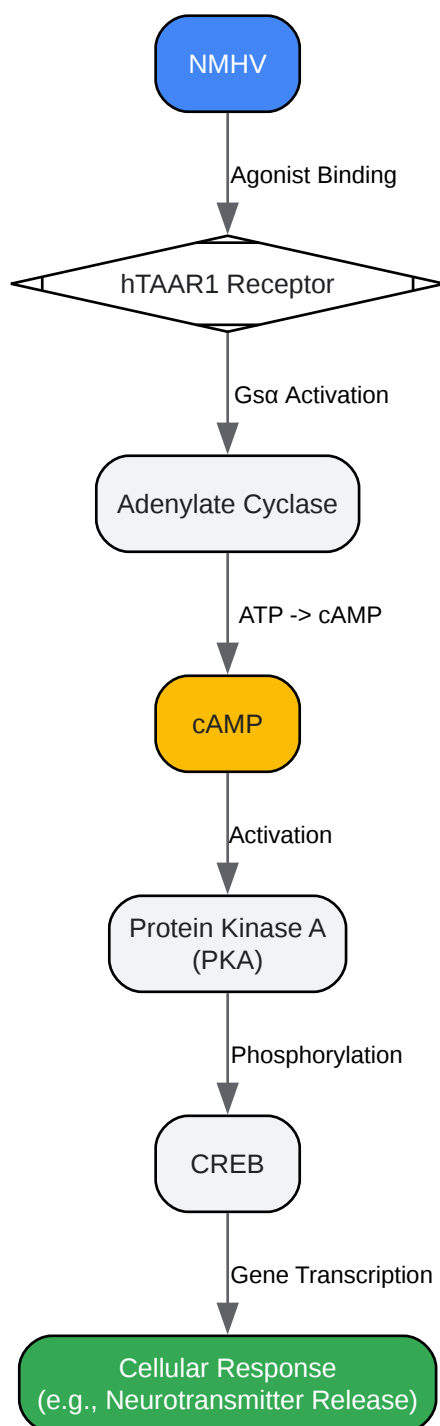
Caption: Workflow for predicting key ADMET properties of NMHV.

Predicted ADMET Profile for NMHV:

Parameter	Predicted Value/Outcome	Implication
GI Absorption	High	Good potential for oral bioavailability.
BBB Permeant	Yes	Likely to cross into the CNS.
LogP (o/w)	1.45	Optimal lipophilicity for drug-likeness.
CYP2D6 Inhibitor	Yes	Potential for drug-drug interactions.
CYP3A4 Inhibitor	No	Lower risk of interaction with many common drugs.
Ames Toxicity	No	Unlikely to be mutagenic.
Hepatotoxicity	Low Probability	Low risk of liver damage.

Integrated Analysis and Pathway Mapping

The final step involves synthesizing data from all predictive models to construct a holistic bioactivity hypothesis. For instance, strong predicted binding to the hTAAR1 receptor, coupled with high predicted BBB permeability, strongly suggests that NMHV may act as a CNS stimulant by modulating catecholamine neurotransmission.^[1] This hypothesis can be visualized by mapping the predicted target onto its known signaling cascade.



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Caption: Hypothesized hTAAR1 signaling pathway modulated by NMHV.

Conclusion and Future Directions

The in-silico workflow detailed in this guide provides a powerful, cost-effective strategy for characterizing **N-Methylhomoveratrylamine**. Computational predictions suggest that NMHV is a brain-penetrant molecule with the potential to act as an agonist at monoaminergic receptors, particularly the trace amine-associated receptor 1. Its predicted ADMET profile appears favorable, though potential inhibition of the CYP2D6 enzyme warrants consideration.

These computational hypotheses are not a substitute for experimental validation. The findings from this in-silico assessment should be used to guide future laboratory research. High-priority next steps should include in-vitro receptor binding assays for the top-predicted protein targets (e.g., hTAAR1, D2 receptor) and enzyme inhibition assays for MAO-A and CYP2D6 to confirm the computational predictions and definitively establish the bioactivity of **N-Methylhomoveratrylamine**.

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- To cite this document: BenchChem. [In-Silico Prediction of N-Methylhomoveratrylamine Bioactivity: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126883#in-silico-prediction-of-n-methylhomoveratrylamine-bioactivity]

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